Acetonitrile, (methylenedinitrilo)tetra-

Übersicht

Beschreibung

Acetonitrile, (methylenedinitrilo)tetra- is a chemical compound with the molecular formula C₉H₁₀N₆ and a molecular weight of 202.2159 g/mol . It is known for its stability and versatility in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetonitrile, (methylenedinitrilo)tetra- can be synthesized through several methods. One common method involves the high-temperature reaction of carbon monoxide, hydrogen, and ammonia over a transition metal catalyst in a reduced valence state . Another method involves the dehydration of acetic acid or acetic anhydride with ammonia, using dehydrating agents such as phosphorus pentoxide, phosphorus trichloride, or aluminum chloride .

Industrial Production Methods

Industrial production of acetonitrile, (methylenedinitrilo)tetra- typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Acetonitrile, (methylenedinitrilo)tetra- undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include amides, acids, primary amines, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Acetonitrile, (methylenedinitrilo)tetra- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of acetonitrile, (methylenedinitrilo)tetra- involves its ability to act as a nucleophile due to the presence of lone pair electrons on the nitrogen atoms. It can form anions in situ under basic conditions, which then participate in nucleophilic attacks on electrophilic centers . This property makes it a versatile reagent in various organic reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to acetonitrile, (methylenedinitrilo)tetra- include:

- Hydrogen cyanide

- Thiocyanic acid

- Cyanogen iodide

- Cyanogen bromide

- Cyanogen chloride

- Cyanogen fluoride

- Aminoacetonitrile

- Glycolonitrile

- Cyanogen

- Propionitrile

- Aminopropionitrile

- Malononitrile

- Pivalonitrile

- Acetone cyanohydrin

Uniqueness

What sets acetonitrile, (methylenedinitrilo)tetra- apart from these similar compounds is its unique structure, which allows it to participate in a wider range of chemical reactions. Its stability and ability to form multiple anions make it particularly valuable in organic synthesis and industrial applications .

Biologische Aktivität

Acetonitrile, specifically the compound known as (methylenedinitrilo)tetra-, with the chemical formula CHN, has garnered attention in recent years due to its diverse biological activities. This article explores its molecular structure, biological effects, potential therapeutic applications, and relevant case studies.

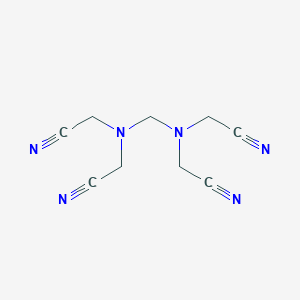

Molecular Structure

The compound consists of four cyano-methyl groups attached to a central N-CH-N unit. This unique structure allows it to interact with various biological systems, influencing cellular processes and potentially offering therapeutic benefits.

Biological Activity Overview

Research indicates that acetonitrile derivatives exhibit a range of biological activities, including:

- Cytotoxicity : Studies have shown that acetonitrile extracts can prevent cytotoxic damage from chemotherapeutic agents like doxorubicin and cisplatin in various cell lines.

- Synergistic Effects : In certain contexts, acetonitrile can enhance the effectiveness of chemotherapeutics, leading to increased cell proliferation in specific cell types.

- Cytoprotection : The compound has demonstrated protective effects on osteoblasts and bone marrow cells against chemical-induced cytotoxicity.

1. Efficacy Against Chemotherapeutics

A study conducted on the acetonitrile-water extract of Lens culinaris Medik revealed significant cytoprotective effects against doxorubicin and dexamethasone-induced damage. The extract was tested at concentrations ranging from 0.1 to 5 mg/mL over varying incubation periods (24-96 hours). Key findings include:

- Cell Survival Rates :

- At 2.5 mg/mL concentration after 24 hours, cell survival increased to 112.43% compared to doxorubicin alone (78.92%).

- After 72 hours, the extract improved survival rates from complete inhibition (0%) to 53.60% when combined with doxorubicin.

| Concentration (mg/mL) | Survival Rate at 24h (%) | Survival Rate at 48h (%) | Survival Rate at 72h (%) |

|---|---|---|---|

| Doxorubicin Alone | 78.92 | 90 | 0 |

| + Extract (2.5) | 112.43 | 117.44 | 53.60 |

2. Morphological Assessment

The morphological assessment of muscle fibers treated with acetonitrile extracts indicated that while the extract did not provide cytoprotection for muscle fibers, it did have a synergistic effect with chemotherapeutics, suggesting a complex interaction that warrants further investigation.

The mechanism by which acetonitrile exerts its biological effects involves several pathways:

- Interaction with Cellular Targets : The cyano groups may engage in hydrogen bonding and hydrophobic interactions with proteins or enzymes, influencing their activity.

- Influence on Gene Expression : The compound may affect gene expression related to apoptosis and cell survival pathways.

Safety and Toxicology

While acetonitrile is widely used in laboratory settings, its safety profile must be carefully considered. Toxicological studies indicate potential risks associated with high concentrations or prolonged exposure, necessitating further research into safe handling practices and therapeutic windows.

Eigenschaften

IUPAC Name |

2-[[bis(cyanomethyl)amino]methyl-(cyanomethyl)amino]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6/c10-1-5-14(6-2-11)9-15(7-3-12)8-4-13/h5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGXTAWLNPYQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N(CC#N)CN(CC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278136 | |

| Record name | 2,2',2'',2'''-(Methylenedinitrilo)tetraacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116-43-4 | |

| Record name | NSC6400 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2',2'',2'''-(Methylenedinitrilo)tetraacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.